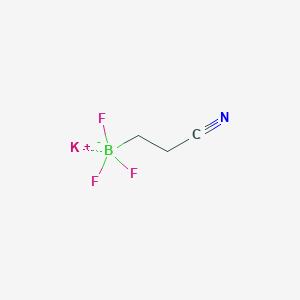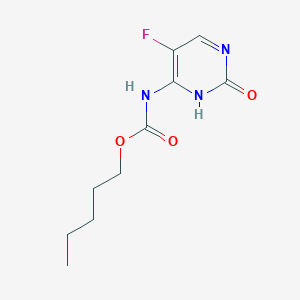
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles. Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of chloro and fluoro substituents on the phenyl ring and an amino group on the triazole ring could potentially give this compound unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate phenyl and triazole precursors. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have chloro and fluoro substituents, and the triazole ring would have an amino group and a thiol group attached to it. The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring, as well as the nucleophilic character of the amino and thiol groups on the triazole ring. It could potentially undergo a variety of chemical reactions, including substitution and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups and the overall structure of the molecule. These properties could be determined experimentally or predicted using computational methods.Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties :
- A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These compounds, including derivatives similar to 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, showed good or moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
- Another study investigated the antimicrobial and antifungal activity of new fluorophenyl-containing derivatives of 1,2,4-triazole. These compounds, related to the chemical , demonstrated moderate antimicrobial and high antifungal effects, with certain compounds showing particularly high activity against specific bacteria and fungi (О. А. Бігдан, 2021).
Physical and Chemical Properties :
- A study focused on the physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol S-derivatives, exploring their synthesis and analysis using modern techniques. This research contributes to understanding the properties and potential applications of similar triazole derivatives (Bihdan & Parchenko, 2017).
Corrosion Inhibition :
- In the context of material science, a study evaluated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in saline solutions. The compound showed over 94% efficiency in preventing corrosion, indicating its potential use in protecting metals from corrosion (Chauhan et al., 2019).
Crystal and Molecular Structure Analysis :
- Research on the crystal and molecular structure of 1,2,4-Triazolo-N-amino-thiols, including compounds similar to the chemical of interest, provides insights into their structural characteristics, which is vital for understanding their reactivity and potential applications (Sarala et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. These factors could be evaluated through a combination of experimental testing and computational modeling.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed investigations of its structure and reactivity, and screening for biological activity against a range of targets.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, more information or experimental data would be needed.
Propriétés
IUPAC Name |
4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDZCQBJBQSNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
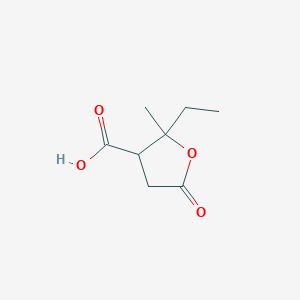
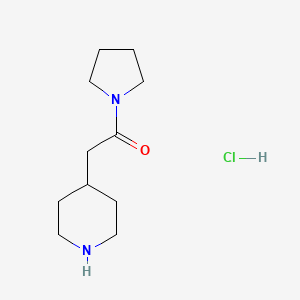
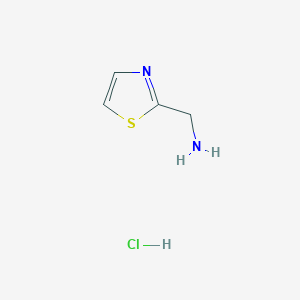

![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)
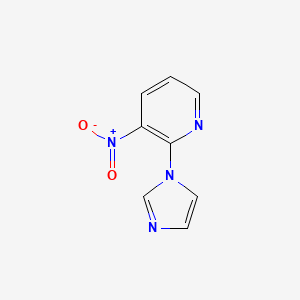
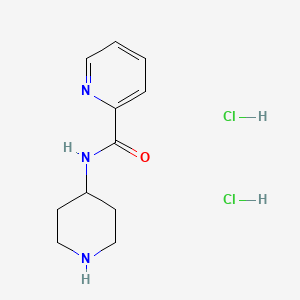
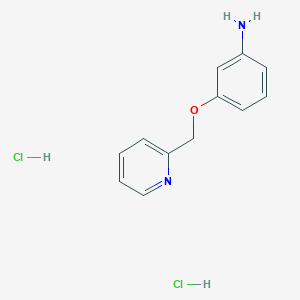

![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)

